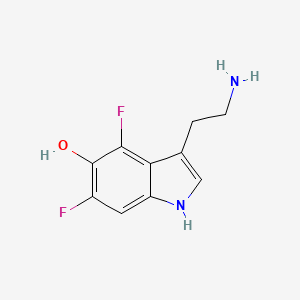

4,6-Difluoroserotonin

説明

Significance of Fluorinated Serotonin (B10506) Analogs

The introduction of fluorine into the structure of serotonin analogs has become a significant strategy in the development of research probes. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. These modifications can lead to altered receptor binding affinity, selectivity, and metabolic stability compared to their non-fluorinated counterparts.

For instance, fluorination can change the lipophilicity of a compound, potentially affecting its ability to cross the blood-brain barrier. wikipedia.org This is a critical consideration for developing tools to study the central nervous system. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to a longer duration of action and allowing for more sustained experimental observations. wikipedia.org

The study of various fluorinated tryptamines, the class of compounds to which serotonin belongs, has demonstrated that the position of fluorine substitution is crucial in determining the pharmacological profile of the resulting analog. nih.gov For example, different fluorinated versions of N,N-dimethyltryptamine (DMT) exhibit varied affinities for different serotonin receptor subtypes. wikipedia.orgwikipedia.org This highlights the power of fluorination in creating a diverse chemical toolbox to dissect the roles of specific components of the serotonergic system.

Historical Context of Serotonin Analogs as Research Probes

The use of serotonin analogs as research tools has a long and rich history, evolving alongside our understanding of the serotonergic system itself. arizona.edu Early research in the mid-20th century identified serotonin as a key neurotransmitter, and its structural similarity to psychoactive compounds like lysergic acid diethylamide (LSD) spurred interest in its role in brain function. jci.orgnih.gov

Initially, researchers utilized naturally occurring analogs and simple synthetic derivatives to begin mapping the distribution and function of serotonin in the brain and periphery. wikipedia.orgusdoj.govfrontiersin.org The development of more sophisticated synthetic methods allowed for the creation of a wide array of analogs with modifications at various positions on the indole (B1671886) ring and the ethylamine (B1201723) side chain. These compounds were instrumental in the initial characterization of different serotonin receptor subtypes. jci.org

The advent of radiolabeling techniques further revolutionized the field, enabling the direct measurement of receptor binding and distribution. The development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants, was heavily reliant on the use of such research tools to understand the function of the serotonin transporter (SERT). nih.gov

Over time, the focus has shifted towards developing highly selective agonists and antagonists for specific receptor subtypes to untangle their individual contributions to complex physiological and behavioral processes. jci.orgfrontiersin.org The creation of fluorinated analogs like 4,6-difluoroserotonin represents a continuation of this trend, offering enhanced properties for more precise and controlled investigations into the multifaceted roles of serotonin in health and disease. archive.org

Interactive Data Tables

Below are interactive tables summarizing the receptor binding affinities of various fluorinated and non-fluorinated serotonin analogs.

Table 1: Receptor Binding Affinities (Ki, nM) of Select Fluorinated Tryptamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| 4-Fluoro-DMT wikipedia.org | 135 | 335 | 8.39 | 82-84 |

| 6-Fluoro-DMT wikipedia.org | 693-865 | 511-866 | 30 | 674 |

| 4-fluoro-5-methoxy-DMT nih.gov | 0.23 | - | - | - |

| Data for 4,6-Difluoroserotonin is not readily available in public literature. | ||||

| '-' indicates data not available. |

Table 2: Comparison of Receptor Affinities (Ki, nM) for Serotonin and Analogs

| Compound | 5-HT1A |

| Serotonin wikipedia.org | 1.7 |

| Psilocin wikipedia.org | 378 |

| 4-Fluoro-DMT wikipedia.org | 135 |

Structure

3D Structure

特性

IUPAC Name |

3-(2-aminoethyl)-4,6-difluoro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c11-6-3-7-8(9(12)10(6)15)5(1-2-13)4-14-7/h3-4,14-15H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODGOKJFDASQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)O)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211164 | |

| Record name | 4,6-Difluoroserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62105-98-0 | |

| Record name | 4,6-Difluoroserotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062105980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Difluoroserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms and Cellular Interactions

Intracellular Compartmentalization and Storage

Releasable (Vesicular) Uptake Mechanisms

The accumulation of 4,6-Difluoroserotonin into a releasable pool within neurons is a two-step process, fundamentally reliant on the sequential action of two distinct transporters: the plasma membrane serotonin (B10506) transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). biorxiv.orgnih.govnih.gov

Initially, 4,6-Difluoroserotonin is transported from the extracellular space into the neuronal cytoplasm by SERT, also known as SLC6A4. wikipedia.org Research has shown that 4,6-Difluoroserotonin acts as a substrate for the serotonin transporter. Studies using human blood platelets, which are often used as a model for serotonergic neurons, have demonstrated that the platelet SERT transports this fluorinated analog at rates identical to those for serotonin itself under specific pH conditions. researchgate.net This initial uptake into the cytoplasm is the prerequisite for its subsequent packaging into synaptic vesicles. biorxiv.org

Once inside the cytoplasm, 4,6-Difluoroserotonin is recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2). nih.govwikipedia.org VMAT2 is an integral membrane protein found on synaptic vesicles that is responsible for sequestering monoamines, such as dopamine (B1211576) and serotonin, from the cytosol into the vesicles. wikipedia.orgneurologylive.com This process is an active transport mechanism, driven by a proton gradient maintained by a vesicular H+-ATPase. neurologylive.com By transporting monoamines into vesicles, VMAT2 not only prepares them for subsequent release via exocytosis but also protects them from enzymatic degradation in the cytoplasm. nih.govnih.gov The pool of neurotransmitter stored within these vesicles is termed the "releasable pool" because it is available for fusion with the presynaptic membrane upon neuronal stimulation, leading to neurotransmitter release into the synaptic cleft. nih.govelifesciences.orgnih.gov

Evidence for the vesicular uptake of 4,6-Difluoroserotonin comes from studies on rabbit platelets. When rabbit platelets are incubated with 4,6-Difluoroserotonin, the compound is detected in pools characteristic of vesicular storage. archive.org This indicates that in this system, VMAT2 effectively recognizes and transports 4,6-Difluoroserotonin into storage vesicles, incorporating it into the releasable neurotransmitter pool. archive.org

Non-Releasable (Cytoplasmic/Extra-Vesicular) Accumulation

While 4,6-Difluoroserotonin can be sequestered into vesicles, it can also accumulate in the cytoplasm, forming a non-releasable or extra-vesicular pool. This occurs when the vesicular uptake mechanism is either saturated or inhibited. The primary distinction of this pool is that it is not packaged into synaptic vesicles and is therefore not available for release through the typical process of stimulus-coupled exocytosis. nih.gov

The accumulation of 4,6-Difluoroserotonin in the cytoplasm is directly demonstrated in experiments utilizing reserpine (B192253), a well-characterized inhibitor of VMAT2. wikipedia.org In studies involving human platelets, incubation with 4,6-Difluoroserotonin in the presence of reserpine leads to the appearance of significant cytoplasmic pools of the compound. archive.org By blocking VMAT2, reserpine prevents the transport of 4,6-Difluoroserotonin from the cytoplasm into the vesicles, causing it to accumulate in the extra-vesicular space. archive.org This finding highlights that the transport of 4,6-Difluoroserotonin across the plasma membrane via SERT can proceed independently of its subsequent vesicular storage. researchgate.netarchive.org

This contrasts with observations in rabbit platelets, where under similar conditions, only peaks characteristic of vesicular storage were observed, suggesting a more efficient vesicular uptake or different transporter kinetics in that species compared to human platelets. archive.org The formation of a cytoplasmic pool means the fluorinated analog is susceptible to metabolic enzymes present in the cytosol and does not contribute to synaptic transmission via the conventional release pathway.

The kinetics of the serotonin transporter's interaction with 4,6-Difluoroserotonin are influenced by pH, which may affect its cytoplasmic concentration. The acidity of the 5-hydroxyl proton of 4,6-Difluoroserotonin (pKa = 7.97) is greater than that of serotonin (pKa = 10.73). researchgate.netliverpool.ac.uk As the pH increases from 7 to 9, the Michaelis constant (K_M) for 4,6-Difluoroserotonin transport increases, while the maximum velocity (V_max) decreases relative to serotonin. researchgate.net This suggests that the protonation state of the hydroxyl group may be important for the translocation process by SERT, influencing the rate at which 4,6-Difluoroserotonin enters the cytoplasm. researchgate.net

Interactive Data Table: Transport Characteristics of 4,6-Difluoroserotonin

| Parameter | Species/System | Condition | Observation | Reference |

| Vesicular Uptake | Rabbit Platelets | Standard Incubation | Accumulation in pools characteristic of vesicular storage. | archive.org |

| Cytoplasmic Accumulation | Human Platelets | Incubation with Reserpine | Appearance of cytoplasmic (extra-vesicular) pools. | archive.org |

| SERT Transport Rate | Human Platelets | pH 6.7 and pH 9.0 | Transport rates are identical to those for serotonin. | researchgate.net |

| SERT Kinetics | Human Platelets | pH 7 to 9 | K_M increases and V_max decreases as pH increases. | researchgate.net |

Pharmacological Characterization and Receptor Binding Profiles

Quantitative Structure-Activity Relationships (QSAR) in Serotonin (B10506) Analogs

Quantitative structure-activity relationship (QSAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. In the context of serotonin analogs, the introduction of fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. tandfonline.commdpi.com

The strategic placement of fluorine atoms can have profound effects on a molecule's electronic characteristics. For instance, fluorination of the indole (B1671886) ring of serotonin significantly alters the acidity of the phenolic hydroxyl group. A study comparing serotonin and its fluorinated analogs revealed that 4,6-difluoroserotonin has a pKa of 7.97. liverpool.ac.uk This is substantially lower than that of 6-fluoroserotonin (B1205388) (pKa 9.07) and the parent compound, serotonin (pKa 10.73). liverpool.ac.uk This increased acidity, resulting from the strong electron-withdrawing nature of the two fluorine atoms, can influence the ionization state of the molecule at physiological pH and thereby affect its interaction with receptor binding sites.

Furthermore, fluorine substitution can enhance binding affinity and potency. tandfonline.com SAR studies have shown that including a trifluoromethyl (-CF3) group can increase a compound's potency for inhibiting serotonin (5-HT) uptake by six-fold compared to its non-fluorinated counterpart. mdpi.com While not a direct analysis of 4,6-difluoroserotonin, this demonstrates the principle that fluorination is a powerful tool for modifying biological activity. In studies of citalopram (B1669093) analogs targeting the serotonin transporter (SERT), a fluorine atom was found to increase allosteric potency. nih.gov These findings underscore the importance of fluorine's electronic and steric properties in modulating interactions with serotonergic targets.

Binding Affinity and Selectivity at Serotonin Receptors

The interaction of a ligand with a receptor is primarily quantified by its binding affinity (often expressed as Kd or Ki) and its selectivity for different receptor subtypes. These parameters are crucial for predicting a compound's potential biological effects and are typically determined through in vitro binding assays. nih.govsci-hub.se

In vitro receptor binding assays are fundamental tools used to characterize the interaction between a ligand and a receptor. nih.gov These experiments, often performed with cell membrane preparations containing the receptor of interest or with intact cells, allow for the determination of key binding parameters. sci-hub.serevvity.com Saturation binding studies, for example, measure the equilibrium dissociation constant (Kd) of a radiolabeled ligand, providing a direct measure of its affinity. nih.gov More commonly, competitive binding assays are used to determine the inhibitory constant (Ki) of an unlabeled compound (like 4,6-difluoroserotonin) by measuring its ability to displace a radioligand with known affinity. nih.gov The resulting IC50 value, the concentration of the ligand that inhibits 50% of the specific binding of the radioligand, is used to calculate Ki and rank the relative affinities of a series of compounds. nih.gov

For 4,6-difluoroserotonin, specific Ki or Kd values across the diverse family of serotonin receptors are not extensively detailed in the scientific literature. However, its altered physicochemical properties, particularly its pKa, suggest that its binding profile would differ significantly from that of serotonin.

| Compound | pKa |

|---|---|

| Serotonin | 10.73 |

| 6-Fluoroserotonin | 9.07 |

| 4,6-Difluoroserotonin | 7.97 |

Beyond simple binding, it is critical to determine the functional consequence of a ligand-receptor interaction. A ligand can be an agonist, which binds to and activates a receptor to produce a biological response, or an antagonist, which binds to a receptor but does not elicit a response, thereby blocking an agonist from binding. uobasrah.edu.iqoregonstate.education Ligands can also be partial agonists, which produce a submaximal response even at full receptor occupancy, or inverse agonists, which reduce the basal activity of a receptor. uobasrah.edu.iq

The functional activity of a compound at a given receptor is assessed using cellular or biochemical assays. For G protein-coupled receptors (GPCRs), such as most serotonin receptors, a common method is the [³⁵S]-GTPγS binding assay. nih.gov This assay measures the ability of a ligand to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins upon receptor activation, providing a measure of agonist efficacy (Emax) and potency (EC50). nih.gov

Kinetic Aspects of Ligand-Receptor Interactions

In recent years, the focus of drug discovery has expanded from purely thermodynamic measures of affinity (Kd, Ki) to include the kinetic aspects of the ligand-receptor interaction. ibmc.msk.ru The rates of association (kon) and dissociation (koff) of a ligand can be more predictive of its in vivo efficacy than binding affinity alone. nih.gov

The kinetics of a ligand binding to its receptor are described by two primary rate constants: the association rate constant (kon or on-rate) and the dissociation rate constant (koff or off-rate). frontiersin.org The kon describes the speed at which a ligand binds to its receptor, while the koff describes the rate at which the ligand-receptor complex breaks apart. nih.gov These rates are determined through kinetic binding experiments that measure the formation and decay of the ligand-receptor complex over time. nih.govnih.gov The equilibrium dissociation constant, Kd, is the ratio of these two rates (koff/kon). bmglabtech.com

Detailed experimental data on the specific association and dissociation rates for 4,6-difluoroserotonin at various serotonin receptors are not currently available. Determining these values would provide deeper insight into the dynamics of its interaction with its targets.

The ligand-receptor residence time (τ), defined as the reciprocal of the dissociation rate constant (τ = 1/koff), is a measure of how long a ligand remains bound to its target. nih.govnih.gov A longer residence time, resulting from a slow koff, can lead to a more durable pharmacological effect in an open biological system where ligand concentrations fluctuate due to metabolism and clearance. ibmc.msk.runih.gov This prolonged target engagement can be a better predictor of in vivo efficacy than binding affinity. nih.govnih.govnih.gov

For a drug candidate, a long residence time can confer kinetic selectivity for its intended target over other off-targets, even if the equilibrium affinities are similar. ibmc.msk.runih.gov The molecular determinants of residence time are complex and involve the specific interactions between the ligand and the receptor binding pocket. nih.gov While the residence time for 4,6-difluoroserotonin has not been reported, its unique structural and electronic features due to difluorination would likely result in kinetic parameters distinct from those of serotonin, which would have significant implications for the duration and nature of its biological action.

Advanced Analytical and Computational Methodologies in 4,6 Difluoroserotonin Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are fundamental to confirming the chemical structure of 4,6-difluoroserotonin and probing its interactions with its environment. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of novel compounds. For 4,6-difluoroserotonin, both ¹H and ¹⁹F NMR would be critical for confirming its synthesis and purity. The ¹⁹F NMR spectrum is particularly informative, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing a clean window into molecular interactions without the background signals common in biological samples. ehu.es

Table 1: ¹H NMR Chemical Shifts for the Indole (B1671886) Ring of 4,6-Difluoro-tryptophan in D₂O This table is based on data for a structurally related compound and is illustrative of the expected signals for the core structure of 4,6-difluoroserotonin.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H2 | 7.22 | s | |

| H5 | 7.08 | dd | JHF = 9.6, JHH = 2.1 |

| H7 | 6.83–6.69 | m |

Data sourced from Félix, et al. (2024). ehu.es

In the context of amine storage, ¹⁹F NMR could be a powerful technique. The fluorine nuclei in 4,6-difluoroserotonin would act as sensitive probes. Changes in their chemical environment upon binding or sequestration within storage vesicles, for example, would likely lead to measurable shifts in the ¹⁹F NMR spectrum. This would allow researchers to monitor the compound's interactions with storage proteins or other components of the vesicular matrix.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of neurotransmitters and their analogs in complex biological matrices. nih.gov This combination provides both separation and sensitive detection, which is essential for quantitative analysis.

For 4,6-difluoroserotonin, an HPLC method would be developed to separate it from endogenous serotonin (B10506) and other metabolites. The separation would likely be achieved using a reversed-phase column. The mass spectrometer would then be used for detection and quantification. Electrospray ionization (ESI) in positive mode would be a probable choice, as it is effective for protonating amine-containing compounds like serotonin and its derivatives.

Table 2: Illustrative HPLC-MS/MS Parameters for Serotonin Analog Analysis This table presents typical parameters that could be adapted for the analysis of 4,6-difluoroserotonin.

| Parameter | Setting |

|---|---|

| HPLC System | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of 4,6-difluoroserotonin |

The high sensitivity and specificity of HPLC-MS/MS make it suitable for pharmacokinetic studies and for measuring the concentration of 4,6-difluoroserotonin in tissues or biofluids. This is crucial for understanding its distribution and metabolism.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework for understanding the properties of 4,6-difluoroserotonin at the molecular level. These techniques can predict its electronic structure, its interactions with protein targets, and the nature of its binding.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be used to determine a wide range of properties for 4,6-difluoroserotonin, including its optimized geometry, electron distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

The introduction of two fluorine atoms onto the indole ring is expected to significantly alter the electronic properties of the serotonin scaffold. Fluorine is a highly electronegative atom, and its presence will likely lower the energy of the molecular orbitals and change the electrostatic potential surface of the molecule. These changes can have a profound effect on the compound's binding affinity and intrinsic activity at serotonin receptors. DFT provides a means to quantify these electronic perturbations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 4,6-difluoroserotonin, docking studies would be performed with various serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₁ₐ) to predict its binding mode and affinity. acs.orgpurdue.edu These simulations can help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. This information is valuable for understanding the mechanism of receptor activation or inhibition.

Computational approaches are instrumental in identifying and characterizing the binding sites of ligands on their target proteins. For 4,6-difluoroserotonin, these methods would be used to explore its interaction with serotonin receptors. The binding pocket of serotonin receptors is located within the transmembrane helices of these G-protein coupled receptors.

Studies on related fluorinated tryptamines suggest that fluorination can influence binding affinity and functional activity at serotonin receptors. nih.gov The position of fluorine substitution is critical. For example, computational models can help to rationalize why a particular fluorinated analog has a higher or lower affinity for a specific receptor subtype. By analyzing the predicted interaction patterns of 4,6-difluoroserotonin, researchers can hypothesize about its potential selectivity and functional effects.

Table 3: Key Amino Acid Residues in Serotonin Receptor Binding Sites This table lists examples of residues that are often implicated in ligand binding to serotonin receptors and would be of interest in docking studies with 4,6-difluoroserotonin.

| Receptor Subtype | Key Interacting Residues |

|---|---|

| 5-HT₂ₐ | Asp155, Ser159, Phe234, Ser239, Phe339, Phe340, Trp336 |

By computationally evaluating the interactions of 4,6-difluoroserotonin with these and other residues, a deeper understanding of its pharmacological profile can be achieved.

Applications of 4,6 Difluoroserotonin As a Research Tool

Probing Neurotransmitter Transport Mechanisms

The precise regulation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) concentrations in the synaptic cleft is critical for normal brain function and is primarily managed by the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). 4,6-Difluoroserotonin has proven to be an effective probe for dissecting the intricacies of these transport systems.

Early studies utilizing human platelets, which are often used as a peripheral model for central serotonergic neurons due to their expression of SERT and VMAT2, have provided significant insights. Research has shown that the rates at which 4,6-difluoroserotonin, serotonin, and 6-fluoroserotonin (B1205388) enter the releasable (vesicular) and non-releasable compartments of platelets are similar. This suggests that the initial uptake process is not significantly affected by the pKa of the 5-hydroxyl group, which is altered by fluorination.

However, a key difference emerges in the subsequent translocation of the neurotransmitter. While serotonin and 6-fluoroserotonin that accumulate in the non-releasable compartment can migrate into the vesicular compartment, 4,6-difluoroserotonin does not exhibit this translocation. This finding suggests that the electronic configuration around the 5-hydroxyl group is a critical factor for the movement of serotonin from a non-releasable to a releasable compartment within the cell. This unique behavior of 4,6-difluoroserotonin allows researchers to isolate and study the initial uptake and subsequent vesicular loading processes as distinct events.

| Compound | Initial Uptake Rate into Platelets | Translocation from Non-releasable to Releasable Compartment |

| Serotonin (5-HT) | Similar to fluorinated analogs | Yes |

| 6-Fluoroserotonin | Similar to 5-HT and 4,6-difluoroserotonin | Yes |

| 4,6-Difluoroserotonin | Similar to 5-HT and 6-fluoroserotonin | No |

Investigating Serotonergic System Physiology

The serotonergic system exerts a profound influence on a wide range of physiological processes, from mood and sleep to appetite and cognition. Understanding the precise mechanisms by which serotonin modulates these functions requires tools that can mimic the action of the endogenous neurotransmitter while offering unique properties for experimental manipulation. While direct studies detailing the broad physiological effects of 4,6-difluoroserotonin are not extensively available in the public domain, its structural similarity to serotonin suggests it would interact with the various serotonin receptors. The serotonin receptor family is diverse, comprising at least 14 subtypes, each with a distinct distribution in the brain and periphery and coupled to different intracellular signaling pathways.

The introduction of fluorine atoms into the serotonin molecule alters its electronic properties, which could potentially lead to differences in receptor binding affinity and efficacy compared to serotonin. By studying the effects of 4,6-difluoroserotonin on cells or tissues expressing specific serotonin receptor subtypes, researchers could gain a more nuanced understanding of the structure-activity relationships of these receptors. For instance, comparing the electrophysiological responses of neurons to serotonin and 4,6-difluoroserotonin could reveal subtle differences in how these compounds activate or modulate ion channels coupled to serotonin receptors. Such studies are crucial for designing more selective drugs that target specific components of the serotonergic system.

Development of Advanced Fluorescent or Radioligands for Receptor Mapping

The ability to visualize the location and density of neurotransmitter receptors and transporters in the brain is essential for understanding both normal brain function and the pathophysiology of various neurological and psychiatric disorders. The unique properties of 4,6-difluoroserotonin make it a promising candidate for the development of such advanced imaging agents.

The fluorine atoms in 4,6-difluoroserotonin can serve as a handle for various labeling techniques. For instance, the fluorine atoms themselves can be detected using specialized techniques like electron energy-loss spectroscopy. In one study, this method was used to map the intracellular distribution of 4,6-difluoroserotonin in human platelets. The results showed a high concentration of fluorine in discrete intracellular structures corresponding to the location of dense bodies, which are the storage sites for serotonin in platelets. This demonstrated the feasibility of using 4,6-difluoroserotonin as a tracer molecule to study the subcellular localization of serotonergic components.

Furthermore, the fluorine atoms can be replaced with radioactive isotopes of fluorine, such as ¹⁸F, to create radioligands for positron emission tomography (PET) imaging. PET is a powerful in vivo imaging technique that allows for the quantitative mapping of molecular targets in the living brain. A ¹⁸F-labeled version of 4,6-difluoroserotonin could potentially be used to image the distribution and density of serotonin transporters (SERT) in the human brain, providing valuable information for research into depression, anxiety disorders, and other conditions where SERT is implicated.

Similarly, the serotonin scaffold of 4,6-difluoroserotonin could be chemically modified to incorporate a fluorescent tag, creating a fluorescent ligand for use in microscopy studies. These fluorescent probes would allow for the high-resolution visualization of serotonin receptors or transporters in cultured cells or brain slices, enabling detailed investigations of their trafficking and regulation.

Contribution to Understanding Neurochemical Modulation in Brain Function

The brain's complex functions arise from the intricate interplay between different neurotransmitter systems. The serotonergic system is known to modulate the activity of other major neurotransmitter systems, including the dopaminergic and cholinergic systems. Understanding the mechanisms of this neurochemical modulation is a key area of neuroscience research.

Future Directions and Emerging Research Avenues

Exploration of Novel Fluorinated Serotonin (B10506) Derivatives with Enhanced Specificity

The development of serotonergic agents is often challenged by the need for high receptor subtype selectivity to maximize therapeutic effects and minimize off-target interactions. Due to significant homology at structural and functional levels among serotonin receptor subtypes, achieving this selectivity is a major hurdle. nih.gov Future research will focus on the rational design and synthesis of new fluorinated serotonin derivatives, building upon the foundation of molecules like 4,6-difluoroserotonin, to achieve greater specificity.

The incorporation of fluorine into different positions of a lead compound can alter its conformation and electronic distribution, potentially leading to higher potency and selectivity. nih.gov Furthermore, fluorination can block sites of oxidative metabolism, which may improve metabolic stability and other drug-like properties crucial for central nervous system agents. nih.gov Research into fluorinated cyclopropane (B1198618) derivatives of 2-phenylcyclopropylmethylamines has demonstrated the success of this approach. In these studies, the introduction of fluorine led to the identification of a potent and highly selective 5-HT₂C agonist that was devoid of the problematic 5-HT₂B agonism, which has been linked to valvular hypertrophy. nih.gov

Future work in this area will likely involve:

Systematic Fluorination: Synthesizing a library of serotonin analogs with fluorine atoms at various positions on the indole (B1671886) ring and the ethylamine (B1201723) side chain to systematically probe structure-activity relationships (SAR).

Bioisosteric Replacement: Using fluorine or fluorine-containing groups to replace other functional groups to fine-tune binding affinity and functional activity at specific serotonin receptor subtypes.

Asymmetric Synthesis: Developing stereospecific synthetic routes to produce enantiomerically pure fluorinated derivatives, as different stereoisomers can exhibit markedly different pharmacological profiles.

| Compound Series | Key Modification | Objective | Notable Finding | Reference |

|---|---|---|---|---|

| Fluorinated 2-PCPMA Derivatives | Fluorine on the cyclopropane ring | Increase potency and selectivity for 5-HT₂C receptors | Identified compound (+)-21b with high 5-HT₂C potency and no detectable 5-HT₂B agonism. nih.gov | nih.gov |

| Fluorinated Diaryl Sulfides | Fluorine-18 labeling of phenylthiophenyl scaffold | Develop PET tracers for imaging the serotonin transporter (SERT) | Validated as effective biomarkers for in vivo imaging of human brain SERT. benthamscience.com | benthamscience.com |

| Fluorinated WAY 100635 Derivatives | Fluorine-18 labeling of various acid moieties | Develop PET tracers for 5-HT₁ₐ receptors | Compound [¹⁸F]FCWAY provided high-contrast images for quantifying 5-HT₁ₐ receptor distribution. acs.org | acs.org |

Integration of Multi-Omics Data in Elucidating Biochemical Pathways

Understanding the full impact of a compound like 4,6-difluoroserotonin requires looking beyond its immediate interaction with a receptor. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to map the broader biochemical changes induced by the compound. plos.orgd-nb.info This holistic view can uncover novel mechanisms of action and identify previously unknown signaling pathways. nih.gov

Integrating multi-omics data can enhance statistical power and help identify molecular mechanisms that involve entire signaling pathways rather than single targets. nih.gov Pathway-based modeling, in particular, can increase robustness to data noise by focusing on biological variation over technical variation. plos.org

Future research integrating multi-omics data with the study of 4,6-difluoroserotonin could involve:

Transcriptomic Analysis (RNA-Seq): Treating neuronal or other relevant cell models with 4,6-difluoroserotonin and sequencing the RNA to see which genes are up- or down-regulated.

Proteomic Analysis: Using mass spectrometry to quantify changes in the levels of thousands of proteins within the cell after treatment, revealing downstream effects of receptor activation.

Metabolomic Analysis: Measuring changes in the levels of small-molecule metabolites to understand how the compound alters cellular metabolism and signaling cascades.

Computational Integration: Employing advanced bioinformatics platforms and methods, such as PathIntegrate or DPM, to fuse these datasets. plos.orgbiorxiv.org This allows researchers to build comprehensive models of the cellular response, identifying key pathways and molecular networks that are perturbed by the fluorinated serotonin analog. biorxiv.org

Advancements in In Vitro and Ex Vivo Model Systems for Mechanism-Oriented Studies

The translation of findings from basic research to clinical applications depends heavily on the quality and physiological relevance of the experimental models used. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissue. frontiersin.org Recent advancements in creating more sophisticated in vitro and ex vivo models are providing powerful new platforms for mechanism-oriented studies of serotonergic compounds.

Emerging models relevant for studying compounds like 4,6-difluoroserotonin include:

Human-Derived Organoids: Gut organoids enriched with enterochromaffin cells (the primary source of bodily serotonin) have been developed from human stem cells. acs.org These models allow for real-time measurement of serotonin signaling in a human-specific context and can be used to study how fluorinated analogs affect serotonin release and reuptake in the gut. acs.org

Differentiated Neuronal Cell Lines: The differentiation of cell lines like the mouse hippocampal HT22 line has been shown to enhance their functional serotonergic properties. researchgate.net These differentiated cells exhibit neurite outgrowth and express key serotonergic machinery, making them a suitable in vitro system for screening the effects of compounds on serotonin reuptake. researchgate.net

Ex Vivo Brain Slices: These models preserve the local cellular architecture and synaptic connections of a specific brain region. frontiersin.org They can be used to study how 4,6-difluoroserotonin modulates neural circuit activity and synaptic plasticity with a higher degree of physiological relevance than dissociated cell cultures. frontiersin.org

Microfluidic "Chip" Models: These devices allow for the co-culture of different cell types (e.g., neurons and glia) in a controlled environment, enabling the study of cell-cell interactions and the creation of in vitro models of the blood-brain barrier. frontiersin.org

These advanced models will enable researchers to dissect the precise mechanisms of action of 4,6-difluoroserotonin on specific cell types and circuits with greater accuracy.

Application of Chemoinformatics and Artificial Intelligence in Analog Design

The design of novel drug candidates has been revolutionized by the application of chemoinformatics and artificial intelligence (AI). acs.org These computational tools can dramatically accelerate the discovery process by predicting the properties of molecules before they are synthesized, saving significant time and resources. arxiv.org For a compound like 4,6-difluoroserotonin, these technologies offer a clear path for designing next-generation analogs with optimized properties.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and machine learning algorithms can be trained on existing data to build QSAR models that predict a molecule's biological activity based on its structure. researchgate.net These models can then be used to screen virtual libraries of potential fluorinated serotonin analogs to identify the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules "from the beginning" that are optimized to have desired properties, such as high affinity for a specific receptor subtype and good blood-brain barrier penetration. arxiv.org

Specialized Predictive Tools: The development of specialized AI-powered applications focused on specific biological systems is a significant advancement. A prime example is SerotoninAI , an innovative web application that can predict a molecule's binding affinity (pKi value) for all major serotonin receptors and the serotonin transporter based solely on its chemical structure. acs.orgnih.gov It can also predict critical drug-like properties. nih.gov

A future research workflow for designing analogs of 4,6-difluoroserotonin would involve using tools like SerotoninAI to computationally generate and evaluate thousands of novel fluorinated derivatives. acs.orgnih.gov This would allow researchers to prioritize the synthesis of only those compounds with the highest predicted specificity and most favorable pharmacological profiles, streamlining the entire drug discovery pipeline.

| Tool/Technique | Application | Potential Use for 4,6-Difluoroserotonin Analogs | Reference |

|---|---|---|---|

| SerotoninAI | Web application to predict pKi values for serotonin receptors/transporter and key drug properties. | Rapidly screen virtual analogs for predicted binding affinity and selectivity. acs.orgnih.gov | acs.orgnih.gov |

| QSAR Modeling | Develop models that correlate a molecule's structure with its biological activity. | Predict the activity of novel, unsynthesized fluorinated derivatives. researchgate.net | researchgate.net |

| Graph Neural Networks (GNN) | AI-based method for molecular property prediction. | Identify highly active serotonin transporter inhibitors among designed analogs. arxiv.org | arxiv.org |

| De Novo Design | Generative AI models create novel molecular structures with optimized properties. | Generate entirely new chemical scaffolds based on the fluorinated serotonin template. arxiv.org | arxiv.org |

Q & A

Q. How should researchers interpret fluorine-specific signals in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。